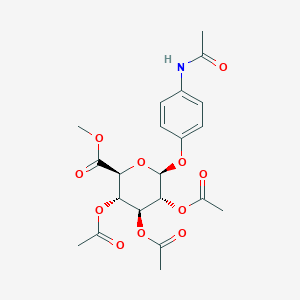
4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of similar compounds, like p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, involves reactions of pentaacetyl-β-D-glucosamine and p-methoxyphenol with boron trifluoride etherate in dry methylene chloride (Analytical Sciences: X-ray Structure Analysis Online, 2006).
- An improved chemo-enzymatic method for synthesizing 1-beta-O-acyl glucuronides from methyl acetyl derivatives like methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate has been developed (The Journal of organic chemistry, 2007).
Molecular Structure Analysis
- The crystal structure of compounds like p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been determined using X-ray diffraction analysis (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
- The chemical reactions and properties of similar compounds involve intermolecular hydrogen bonding and reaction mechanisms that influence the final product's structure (Carbohydrate Research, 1969).
Physical Properties Analysis
- The physical properties, such as crystallization behavior and structural configurations of related compounds, can be understood through studies like the crystal structure analysis (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, can be inferred from the synthesis methods and molecular structure analysis. For instance, the use of boron trifluoride etherate in synthesis indicates specific reactivity characteristics (The Journal of organic chemistry, 2007).
Wissenschaftliche Forschungsanwendungen
In addition, there are references to the antioxidant activity of heterocyclic compounds derived from similar structures . These compounds have been reported to exert multiple biological effects such as antioxidant, free radical scavenging abilities, anti-inflammatory, and anti-carcinogenic . They are also being explored for their potential in the prevention and treatment of complex diseases, like atherosclerosis, stroke, diabetes, cancer, and Alzheimer’s disease .
-
Anti-inflammatory Medications
- Application Summary : This compound has been found to exhibit remarkable anti-inflammatory attributes . This makes it an optimal contender for medications aimed at alleviating inflammatory disorders .
- Results or Outcomes : The anti-inflammatory properties of this compound could potentially lead to the development of effective treatments for inflammatory disorders like arthritis .
-
Antioxidant Research
- Application Summary : Heterocyclic compounds derived from similar structures have been reported to exert multiple biological effects such as antioxidant and free radical scavenging abilities .
- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested for their antioxidant activity using various biochemical assays .
- Results or Outcomes : The antioxidant activity of these compounds could potentially be harnessed for the prevention and treatment of complex diseases, like atherosclerosis, stroke, diabetes, cancer, and Alzheimer’s disease .
-
Pharmaceutical Testing
- Application Summary : This compound is used as a reference standard in pharmaceutical testing . Reference standards are substances with a known amount of a specific entity used in quantitative analysis and quality control .
- Methods of Application : The compound is typically used in laboratory settings where it is compared with samples of unknown substances to determine their composition or concentration .
- Results or Outcomes : The use of this compound as a reference standard can help ensure the accuracy of pharmaceutical testing results .
-
Synthesis of Amides, Peptides, and Esters
- Application Summary : A compound similar to “4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester”, known as 4-acetamidophenyl triflimide (AITF), has been used in the synthesis of amides, peptides, and esters .
- Methods of Application : AITF, a crystalline stable reagent, is employed for the activation of carboxylic acids. The use of AITF as a coupling agent is demonstrated in the synthesis of peptides, amides, and esters under mild conditions in good to excellent yields .
- Results or Outcomes : The use of AITF in peptide synthesis strategies has been systematically summarized .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23)/t16-,17-,18-,19+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFRFKWGBUUPFU-VDRZXAFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)
![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)
![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)
![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)
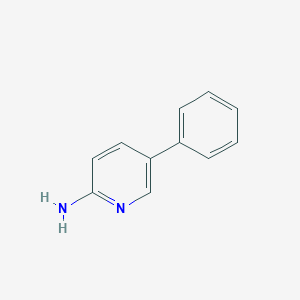
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)
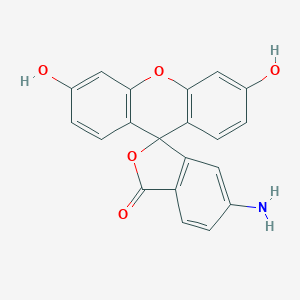
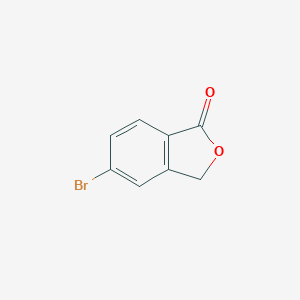
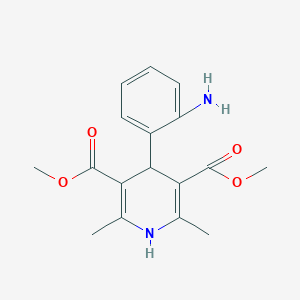
![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)
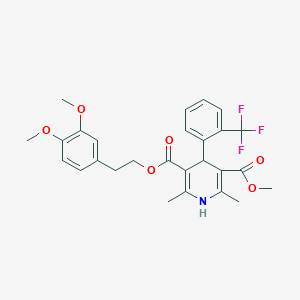
![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)
![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)
![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)